2,6-Dicyclohexylphenol

Description

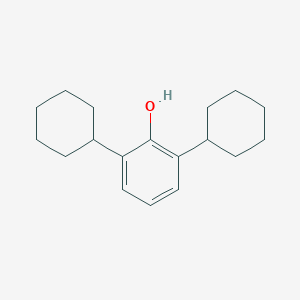

Structure

3D Structure

Properties

IUPAC Name |

2,6-dicyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEZNTKYSSUTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197465 | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-19-6 | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4821-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dicyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3TJ3CW4DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis, Mechanism, and Kinetics of 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of 2,6-dicyclohexylphenol. It includes detailed experimental protocols, quantitative data, and a discussion of the compound's potential biological interactions, offering valuable insights for professionals in chemical research and drug development.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by solid acids. The reaction proceeds sequentially, with the initial formation of mono-substituted products, 2-cyclohexylphenol and 4-cyclohexylphenol, followed by the di-substitution to yield this compound and 2,4-dicyclohexylphenol.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Formation of the Electrophile: The acid catalyst protonates the cyclohexene, forming a cyclohexyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring attacks the cyclohexyl carbocation. This can occur at the ortho or para position relative to the hydroxyl group.

-

Deprotonation: A base (such as another phenol molecule or the catalyst's conjugate base) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding a cyclohexylphenol.

-

Second Alkylation: To form this compound, a second cyclohexyl carbocation attacks an ortho position of the mono-substituted cyclohexylphenol.

The choice of catalyst and reaction conditions can influence the selectivity towards the di-substituted product. Steric hindrance from the first cyclohexyl group can influence the position of the second substitution.

Catalysts

A variety of solid acid catalysts have been employed for the cyclohexylation of phenol, including:

-

Zeolites: These microporous aluminosilicate minerals, such as H-beta, H-mordenite, and H-USY, are effective due to their strong acid sites and shape-selective properties.[1]

-

Heteropolyacids: 12-tungstophosphoric acid (TPA) and 12-tungstosilicic acid supported on materials like hydrous zirconia have shown high activity.[2][3]

-

Aluminum Phenoxide: This catalyst can be prepared in situ by reacting phenol with aluminum.[4]

The selection of the catalyst is crucial for optimizing the yield and selectivity of this compound.

Experimental Protocols

While a specific high-yield protocol for this compound is not extensively detailed in publicly available literature, the following general procedures for phenol cyclohexylation can be adapted.

General Procedure using a Solid Acid Catalyst

This protocol is based on typical laboratory-scale Friedel-Crafts alkylation reactions.

Materials:

-

Phenol

-

Cyclohexene

-

Solid acid catalyst (e.g., 12-tungstophosphoric acid on hydrous zirconia)

-

Solvent (e.g., toluene or decalin, optional)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve phenol in the chosen solvent (if any).

-

Add the solid acid catalyst to the phenol solution.

-

Heat the mixture to the desired reaction temperature (typically ranging from 80°C to 180°C) with vigorous stirring.

-

Slowly add cyclohexene to the reaction mixture over a period of time. The molar ratio of phenol to cyclohexene is a critical parameter, with an excess of cyclohexene favoring the formation of di-substituted products.

-

Maintain the reaction at the set temperature for several hours (typically 1-6 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

Wash the organic phase with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate the this compound isomer.

Synthesis using Aluminum Phenoxide Catalyst

This method is adapted from patent literature describing the synthesis of ortho-substituted cyclohexylphenols.[4]

Materials:

-

Phenol

-

Aluminum wire or powder

-

Cyclohexene

-

Toluene (as solvent)

-

Pressure reaction vessel

-

Standard workup and purification equipment

Procedure:

-

Charge a pressure reaction vessel with phenol, a small amount of aluminum, and toluene.

-

Heat the mixture to generate the aluminum phenoxide catalyst in situ.

-

Introduce cyclohexene into the vessel.

-

Heat the reaction mixture under pressure at a temperature typically between 150°C and 250°C for several hours.

-

After the reaction, cool the vessel and carefully vent any excess pressure.

-

Hydrolyze the reaction mixture with an acidic solution (e.g., dilute hydrochloric acid).

-

Separate the organic layer, wash it with water, and dry it.

-

Isolate the this compound from the product mixture via fractional distillation under reduced pressure.

Reaction Kinetics

The kinetics of phenol cycloalkylation are complex due to the consecutive and parallel reactions leading to various mono- and di-substituted products. While specific kinetic data for the formation of this compound is scarce in the literature, a kinetic model for the general reaction of phenol cycloalkylation by cyclohexene has been proposed.[5] This model allows for the determination of the order of the reaction, activation energy, and rate constants for each stage.

Table 1: Summary of General Kinetic Parameters for Phenol Cycloalkylation

| Parameter | Description | Typical Range/Value |

| Reaction Order | The overall order of the reaction with respect to phenol and cyclohexene. | Typically follows second-order kinetics. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Varies depending on the catalyst used. |

| Rate Constant (k) | A proportionality constant that relates the rate of reaction to the concentration of reactants. | Dependent on temperature and the specific catalyst. |

Potential Biological Signaling Pathway Interaction

Direct studies on the biological signaling pathways of this compound are limited. However, due to its structural similarity to other sterically hindered phenols, such as 2,6-di-tert-butylphenol (2,6-DTBP), it is plausible that it may interact with similar cellular targets. 2,6-DTBP has been identified as a potential endocrine disruptor that can interfere with nuclear receptor signaling.[6]

One such pathway involves the Retinoic Acid Receptor β (RARβ) . The following diagram illustrates a hypothetical interaction of a sterically hindered phenol with this pathway, based on the known effects of 2,6-DTBP.[6]

Caption: Hypothetical interference of a sterically hindered phenol with the RARβ signaling pathway.

This proposed mechanism suggests that this compound, like other similar compounds, could potentially act as an antagonist to nuclear receptors such as RARβ. By interfering with the normal binding of the endogenous ligand (retinoic acid), it may disrupt the downstream gene expression regulated by this receptor, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Such disruption could be a molecular initiating event for adverse outcomes, including endocrine disruption and potential carcinogenicity.[6] It is important to note that this is an extrapolated pathway based on a structurally related compound, and further research is needed to confirm the specific biological targets and mechanisms of action of this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of phenol is a well-established, though complex, reaction. The yield and selectivity of the desired product are highly dependent on the choice of catalyst and reaction conditions. While the general mechanism is understood, specific kinetic data for the formation of the 2,6-disubstituted product remains an area for further investigation. The potential for this compound to interact with biological signaling pathways, particularly nuclear receptor pathways, based on the activity of structurally similar compounds, highlights an important area for future toxicological and pharmacological research. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 2. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]

- 3. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dicyclohexylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dicyclohexylphenol, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 4821-19-6, Molecular Formula: C₁₈H₂₆O, Molecular Weight: 258.4 g/mol ) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | Aromatic Protons |

| Data Not Available | - | - | Phenolic Hydroxyl Proton |

| Data Not Available | - | - | Cyclohexyl Protons (methine) |

| Data Not Available | - | - | Cyclohexyl Protons (methylene) |

¹³C NMR (Carbon-13 NMR) Data

While specific peak assignments are not publicly available, the presence of a ¹³C NMR spectrum has been noted in databases.[1] The expected chemical shifts would correspond to the aromatic carbons, with the hydroxyl-substituted carbon appearing at a characteristic downfield shift, and the cyclohexyl carbons appearing in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl and aromatic groups. A vapor phase IR spectrum is available for this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic - cyclohexyl) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, a GC-MS (Gas Chromatography-Mass Spectrometry) spectrum is available.[1]

| m/z Ratio | Relative Abundance | Assignment |

| 258 | Moderate | Molecular Ion [M]⁺ |

| Data Not Available | - | Fragmentation ions |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenolic and aromatic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for phenols), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are necessary.[3]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a solid, a small amount of the powdered sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Place the sample on the crystal and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-IR range (e.g., 4000-400 cm⁻¹).[7]

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electron Ionization (EI) - GC-MS Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[8]

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.

-

-

Mass Spectrometry (MS) Conditions:

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.[12][13][14]

Visualizations

To illustrate the general workflow of the spectroscopic analyses described, the following diagram is provided.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. whitebearphotonics.com [whitebearphotonics.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. whitman.edu [whitman.edu]

Solubility of 2,6-Dicyclohexylphenol: A Technical Guide to Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 2,6-Dicyclohexylphenol

This compound is an organic compound characterized by a central phenol ring substituted with two bulky, nonpolar cyclohexyl groups. This unique structure, featuring a polar hydroxyl (-OH) group capable of hydrogen bonding and large hydrophobic regions, suggests a nuanced solubility profile. The interplay between these features governs its interaction with various organic solvents, making a systematic study of its solubility essential for its application in chemical synthesis and pharmaceutical development.

Understanding its solubility is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and effective drug delivery systems.

Factors Influencing Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key factors include temperature, polarity, and molecular structure.[1][2][3]

-

Solute Structure: this compound has a polar hydroxyl group that can act as a hydrogen bond donor and acceptor. However, the two large cyclohexyl groups are nonpolar and create significant steric hindrance around the hydroxyl group. This structure suggests that its solubility will be highly dependent on the solvent's ability to accommodate the bulky hydrophobic moieties while interacting with the polar functional group.

-

Solvent Polarity: Polar solvents (e.g., alcohols) can interact with the hydroxyl group via hydrogen bonding. Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the cyclohexyl rings through weaker van der Waals forces. Polar aprotic solvents (e.g., acetone, ethyl acetate) will fall in between, interacting via dipole-dipole forces.

-

Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the additional thermal energy helps overcome the solute-solute interactions in the crystal lattice, favoring the dissolution process.[2]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6] The protocol involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pipettes and glassware

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. An amount that ensures undissolved solid remains visible at equilibrium is crucial. For example, start with ~50 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure a saturated solution is formed.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved microcrystals.

-

Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C) until a constant weight is achieved. c. Weigh the vial again to determine the mass of the dried solute.[7][8]

-

Calculation:

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility (g / 100 g solvent): (Mass of solute / Mass of solvent) × 100

-

Data Presentation

Systematic recording of solubility data is essential for comparison and analysis. The following table provides a structured format for presenting the experimentally determined solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) |

| Polar Protic | ||||

| Methanol | Polar Protic | 25.0 | ||

| Ethanol | Polar Protic | 25.0 | ||

| 1-Propanol | Polar Protic | 25.0 | ||

| 2-Propanol (IPA) | Polar Protic | 25.0 | ||

| 1-Butanol | Polar Protic | 25.0 | ||

| Polar Aprotic | ||||

| Acetone | Polar Aprotic | 25.0 | ||

| Ethyl Acetate | Polar Aprotic | 25.0 | ||

| Acetonitrile | Polar Aprotic | 25.0 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25.0 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | ||

| Nonpolar | ||||

| Hexane | Nonpolar | 25.0 | ||

| Cyclohexane | Nonpolar | 25.0 | ||

| Toluene | Nonpolar | 25.0 | ||

| Dichloromethane (DCM) | Nonpolar | 25.0 |

Conclusion

While direct quantitative data on the solubility of this compound is sparse, this guide provides the necessary theoretical background and a robust, detailed experimental protocol to enable researchers to generate this critical data. The application of the standardized shake-flask method combined with gravimetric analysis will yield reliable and reproducible results, facilitating the effective use of this compound in research and drug development.

References

- 1. youtube.com [youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

Thermal Stability and Degradation Profile of 2,6-Dicyclohexylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dicyclohexylphenol is a sterically hindered phenolic compound with potential applications as an antioxidant in various industrial and pharmaceutical formulations. Understanding its thermal stability and degradation profile is critical for defining its processing limits, storage conditions, and predicting its behavior in end-use applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability, potential degradation pathways, and the analytical techniques used for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from structurally related hindered phenols to provide an illustrative yet scientifically grounded profile.

Introduction to Sterically Hindered Phenols and Thermal Stability

Sterically hindered phenols are a class of antioxidants widely used to protect organic materials, such as polymers, lubricants, and pharmaceuticals, from thermo-oxidative degradation. The presence of bulky alkyl groups at the ortho positions to the hydroxyl group, such as the cyclohexyl groups in this compound, imparts significant stability to the corresponding phenoxy radical formed upon hydrogen donation. This structural feature is key to their function as efficient radical scavengers, terminating the chain reactions of oxidation.

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For a sterically hindered phenol like this compound, the thermal stability is a crucial parameter that dictates its suitability for applications involving high-temperature processing, such as melt extrusion of polymers or certain drug formulation processes. Degradation at elevated temperatures can lead to a loss of antioxidant activity and the formation of potentially reactive or undesirable byproducts.

Thermal Analysis of this compound

The thermal stability of this compound can be effectively evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It provides quantitative information about the thermal stability and decomposition profile of a material. For this compound, a TGA scan would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis can identify its melting point and provide information about its purity. In combination with TGA, it can help to distinguish between physical transitions (like melting) and chemical degradation.

Illustrative Thermal Properties of this compound

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Illustrative Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | 250 - 280 | Nitrogen |

| Temperature of 5% Mass Loss (T5%) | 280 - 310 | Nitrogen |

| Temperature of 10% Mass Loss (T10%) | 300 - 330 | Nitrogen |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 380 | Nitrogen |

| Residual Mass at 600°C | < 5% | Nitrogen |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Illustrative Value (°C) |

| Melting Point (Tm) | 150 - 180 |

| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g |

Proposed Thermal Degradation Profile

The thermal degradation of sterically hindered phenols typically proceeds through radical mechanisms initiated by the homolytic cleavage of C-C or C-H bonds at elevated temperatures. For this compound, the degradation is likely to initiate at the cyclohexyl substituents.

Proposed Degradation Pathway

A plausible degradation pathway for this compound involves the following steps:

-

Initiation: Homolytic cleavage of a C-H bond on one of the cyclohexyl rings to form a cyclohexyl radical.

-

Propagation: The cyclohexyl radical can undergo further reactions, such as dehydrogenation to form cyclohexene or ring-opening to yield smaller alkyl radicals.

-

Termination: Radicals can combine to form stable, non-radical products.

The phenolic moiety itself is relatively stable due to resonance stabilization. However, at very high temperatures, cleavage of the bond between the cyclohexyl group and the aromatic ring could occur, leading to the formation of phenol and cyclohexene.

Potential Degradation Products

Based on the proposed pathway, the potential thermal degradation products of this compound may include:

-

Cyclohexene

-

Phenol

-

Smaller aliphatic hydrocarbons (from ring opening)

-

Char residue (at very high temperatures)

The exact composition of the degradation products would depend on the temperature, heating rate, and the atmosphere in which the degradation occurs.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperatures at various percentages of mass loss (e.g., 5% and 10%), and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.

-

Hold for 2 minutes.

-

Cool to 30°C at a rate of 10°C/min.

-

Reheat from 30°C to 200°C at 10°C/min. The second heating scan is often used to analyze the thermal properties of the material after erasing its previous thermal history.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be developed by drawing parallels with other sterically hindered phenols. It is anticipated that this compound possesses good thermal stability, with decomposition likely initiating at temperatures above 250°C. The primary degradation pathway is expected to involve the loss and subsequent reaction of the cyclohexyl groups. The detailed experimental protocols for TGA and DSC provided in this guide offer a robust framework for the empirical determination of its thermal properties. For researchers, scientists, and drug development professionals, a thorough thermoanalytical characterization is an essential step in harnessing the potential of this compound as a high-performance antioxidant.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dicyclohexylphenol is a sterically hindered phenolic compound with significant potential as an antioxidant. This technical guide delineates the core mechanisms underpinning its antioxidant activity, focusing on its ability to scavenge free radicals and potentially modulate cellular antioxidant pathways. A comprehensive overview of its chemical properties, supported by theoretical data and detailed experimental protocols for evaluating its efficacy, is provided. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating oxidative damage.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a prominent class of antioxidants. Their efficacy is largely determined by the ease with which the hydroxyl proton can be donated to a free radical, and the stability of the resulting phenoxyl radical. This compound belongs to the category of sterically hindered phenols. The bulky dicyclohexyl groups at the ortho positions to the hydroxyl group play a crucial role in its antioxidant function by enhancing the stability of the phenoxyl radical and influencing its reactivity. This guide explores the multifaceted antioxidant mechanism of this compound.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to act as a radical scavenger. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). The bulky cyclohexyl groups at the 2 and 6 positions sterically shield the oxygen atom of the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions and enhancing its stability through resonance.[1] The efficiency of the HAT mechanism is directly related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen atom donation.

Figure 2: Single Electron Transfer (SET) mechanism.

Quantitative Assessment of Antioxidant Activity

Table 1: Radical Scavenging Activity of Hindered Phenols (Illustrative Data)

| Compound | DPPH IC50 (µM) | ABTS Trolox Equivalents (TE) | Reference Compound |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | ~100 - 200 | ~0.5 - 0.8 | Trolox |

| Probucol | ~10 - 50 | ~1.0 - 1.5 | Trolox |

| Vitamin E (α-tocopherol) | ~20 - 40 | 1.0 | Trolox |

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Table 2: Physicochemical Properties Relevant to Antioxidant Activity

| Property | 2,6-Disubstituted Phenols (General Range) | Significance |

| O-H Bond Dissociation Enthalpy (BDE) | 80 - 90 kcal/mol | Lower values favor the HAT mechanism. |

| Ionization Potential (IP) | 7.5 - 8.5 eV | Lower values favor the SET mechanism. |

Potential for Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, phenolic compounds have been shown to exert indirect antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for this compound is lacking, many polyphenolic compounds are known activators of the Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway

Figure 3: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Trolox (or other standard antioxidant)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated as: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

The IC50 value (the concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration.

-

DPPH Assay Workflow

Figure 4: Experimental workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Materials:

-

ABTS

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound

-

Trolox

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix the two stock solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and Trolox.

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a model system like liposomes or biological membranes.

-

Materials:

-

Phospholipids (e.g., phosphatidylcholine) to form liposomes

-

Lipophilic fluorescent probe (e.g., BODIPY 581/591 C11)

-

A free radical initiator (e.g., AAPH)

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

Fluorometer

-

-

Protocol:

-

Prepare liposomes incorporating the fluorescent probe.

-

Incubate the liposomes with various concentrations of this compound or the standard.

-

Initiate lipid peroxidation by adding the radical initiator.

-

Monitor the decrease in fluorescence over time, which corresponds to the oxidation of the probe.

-

The antioxidant capacity is determined by the extent to which the compound inhibits the fluorescence decay.

-

Conclusion

This compound, as a sterically hindered phenol, is poised to be an effective antioxidant. Its primary mechanism of action is through direct radical scavenging via Hydrogen Atom Transfer, a process enhanced by the steric hindrance provided by the cyclohexyl groups. While specific quantitative data for this compound remains to be fully elucidated in the scientific literature, the established methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. Furthermore, the potential for this compound to modulate cellular antioxidant defenses, such as the Keap1-Nrf2 pathway, presents an exciting avenue for future research. A thorough understanding of these mechanisms is critical for the rational design and development of novel therapeutics targeting oxidative stress-related diseases. Further investigation into the specific antioxidant parameters and biological activities of this compound is highly encouraged to unlock its full therapeutic potential.

References

CAS number and physical properties of 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dicyclohexylphenol, including its CAS number, structural information, and key physical data. It also details a common synthetic methodology and explores its presumptive biological signaling pathway based on its structural similarity to the anesthetic agent Propofol.

Core Chemical Information

CAS Number: 4821-19-6[1]

Molecular Formula: C₁₈H₂₆O[1]

Structure:

-

IUPAC Name: this compound[1]

-

SMILES: C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O[1]

-

InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Weight | 258.4 g/mol | [1] |

| Melting Point | 62-65 °C | CAS Common Chemistry |

| Boiling Point | 210.0-210.5 °C @ 10 Torr | CAS Common Chemistry |

| Density | 1.032 g/cm³ | LookChem |

| Appearance | White crystalline solid | LookChem |

| Solubility | While specific quantitative data is limited, as a phenol with two bulky, non-polar cyclohexyl groups, it is expected to have low solubility in water and high solubility in organic solvents such as ethanol, methanol, and DMSO. | General chemical principles |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following data is available:

-

¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound has been recorded and is available for reference.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which can aid in identifying functional groups.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

Reaction: Phenol + 2 Cyclohexene → this compound

General Experimental Protocol (based on Friedel-Crafts Alkylation of Phenols):

Materials:

-

Phenol

-

Cyclohexene

-

Lewis Acid Catalyst (e.g., AlCl₃, BF₃, or a supported solid acid catalyst like 12-tungstosilicic acid on hydrous zirconia)[2]

-

Anhydrous Solvent (e.g., a non-polar organic solvent like hexane or dichloromethane)

-

Apparatus for reflux and distillation

-

Standard workup reagents (e.g., water, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with phenol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: The Lewis acid catalyst is carefully added to the reaction mixture. The amount of catalyst will vary depending on its activity.

-

Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC). The goal is to achieve di-substitution at the ortho positions.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with water, a mild base (like sodium bicarbonate solution) to remove unreacted phenol, and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the yield and selectivity of the reaction, particularly in controlling the formation of mono- versus di-substituted products and the ratio of ortho- to para-isomers.[2]

Biological Activity and Signaling Pathway

This compound is an analogue of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol). This structural similarity strongly suggests that this compound shares a similar mechanism of action, primarily as a positive allosteric modulator of the GABA-A receptor .

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

Proposed Signaling Pathway:

Figure 1. Proposed mechanism of action for this compound at the GABA-A receptor.

As a positive allosteric modulator, this compound is presumed to bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[3][4][5] This binding event is thought to induce a conformational change in the receptor that enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA.[6] This increased inhibitory signaling is the basis for the sedative and hypnotic effects observed with Propofol and, by extension, its analogues. At higher concentrations, it is possible that this compound, like Propofol, could directly activate the GABA-A receptor in the absence of GABA.[3]

This technical guide provides foundational information for researchers and professionals working with this compound. Further experimental validation is encouraged to confirm and expand upon the data presented herein.

References

- 1. This compound | C18H26O | CID 78540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Cyclohexene for the Synthesis of 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol with cyclohexene, with a specific focus on the synthesis of 2,6-dicyclohexylphenol. This compound is a valuable intermediate in the synthesis of various industrial chemicals, including antioxidants, resins, and pharmaceuticals. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the successful and selective synthesis of this compound.

Introduction

The Friedel-Crafts alkylation is a fundamental organic reaction that involves the electrophilic substitution of an aromatic ring with an alkyl group.[1] In the context of phenol alkylation with cyclohexene, a variety of products can be formed, including mono- and di-substituted phenols, as well as the O-alkylated product, cyclohexyl phenyl ether.[2] The selective synthesis of this compound is of particular interest due to its applications in the development of hindered phenolic antioxidants and other specialty chemicals.

The reaction typically employs a Lewis acid or a Brønsted acid catalyst to activate the cyclohexene, which then acts as the electrophile.[3] The choice of catalyst and the control of reaction conditions are paramount to achieving high selectivity for the desired 2,6-disubstituted product. Aluminum phenoxide has emerged as a particularly effective catalyst for promoting ortho-alkylation, a key step in the formation of this compound.

This guide will delve into the specifics of this reaction, providing a detailed experimental protocol, a summary of relevant quantitative data, and visual representations of the reaction pathway and experimental workflow.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of phenol with cyclohexene proceeds through a series of electrophilic aromatic substitution steps. The overall process for the formation of this compound can be visualized as a sequential alkylation of the phenol ring.

References

The Role of 2,6-Dicyclohexylphenol as a Sterically Hindered Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered phenols are a class of organic compounds that play a crucial role as antioxidants in a wide array of applications, from polymer stabilization to the development of novel therapeutics. Their unique structural characteristics, featuring bulky substituents ortho to the hydroxyl group, govern their potent free-radical scavenging activity. This technical guide provides an in-depth exploration of 2,6-dicyclohexylphenol, a prime example of a sterically hindered phenol. We will delve into its chemical and physical properties, synthesis, and mechanism of action, and discuss its current and potential applications. This document also includes detailed experimental protocols for the synthesis and evaluation of its antioxidant capacity, along with structured data and graphical representations to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction to Sterically Hindered Phenols

Sterically hindered phenols are characterized by the presence of bulky alkyl groups, such as tert-butyl or cyclohexyl groups, at one or both positions ortho to the hydroxyl group on the phenolic ring. This steric hindrance is the key to their efficacy as antioxidants. The bulky groups restrict the reactivity of the hydroxyl group, making it a selective scavenger of highly reactive free radicals while minimizing its participation in other, less desirable reactions.

The primary mechanism of action for sterically hindered phenols as antioxidants is through the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and further sterically hindered from propagating the radical chain.

This compound: A Case Study

This compound is a notable example of a sterically hindered phenol where two cyclohexyl groups occupy the ortho positions relative to the hydroxyl group. This structure imparts significant steric hindrance, making it an effective antioxidant and a valuable intermediate in organic synthesis.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4821-19-6 | [1] |

| Molecular Formula | C₁₈H₂₆O | [1] |

| Molecular Weight | 258.4 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Soluble in organic solvents, insoluble in water | |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.[2][3] This reaction typically yields a mixture of products, including 2-cyclohexylphenol, 4-cyclohexylphenol, 2,4-dicyclohexylphenol, and the desired this compound.[2][3] The product distribution is influenced by the choice of catalyst and reaction conditions.[2]

Caption: General synthesis pathway for this compound.

Mechanism of Action as a Radical Scavenger

The antioxidant activity of this compound stems from its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical (R•). This process is outlined in the following diagram.

Caption: Mechanism of free radical scavenging by this compound.

The bulky cyclohexyl groups play a critical role in stabilizing the resulting phenoxyl radical (ArO•), preventing it from initiating new radical chains. This steric shielding enhances the compound's efficiency as a primary antioxidant.

Applications

Due to its properties as a sterically hindered phenol, this compound has several existing and potential applications:

-

Polymer Additive: It can be used as an antioxidant to protect polymers from degradation during processing and long-term use.[4] The introduction of bulky cyclohexyl groups can also modify the physical properties of polymers, such as increasing their glass transition temperature.[5]

-

Intermediate in Chemical Synthesis: this compound serves as a precursor for the synthesis of other valuable chemicals. For instance, it is used in the production of 2,6-diphenylphenol, which is a monomer for high-performance polymers.[6][7] It is also used in the synthesis of dyes, resins, and biocides.[2]

-

Drug Development: Sterically hindered phenols are investigated for their potential cytoprotective activities. While specific data on this compound in this area is limited, related compounds have shown promise in protecting cells from oxidative stress-induced death.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for the evaluation of its antioxidant capacity using standard assays.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a general procedure and may require optimization for specific laboratory conditions and desired product yields.

Materials:

-

Phenol

-

Cyclohexene

-

Acid catalyst (e.g., concentrated sulfuric acid, aluminum chloride, or a solid acid catalyst like Amberlyst-15)[8]

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)[8]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the anhydrous solvent.

-

Slowly add the acid catalyst to the solution while stirring. The amount and type of catalyst will influence the reaction rate and product distribution.[8]

-

Add cyclohexene dropwise to the reaction mixture. The molar ratio of phenol to cyclohexene should be optimized; an excess of phenol can help to minimize polyalkylation.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product, a mixture of alkylated phenols, can be purified by fractional distillation or column chromatography to isolate this compound.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

References

- 1. This compound | C18H26O | CID 78540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dicyclohexyl-3,5-xylenol|High-Purity Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unive.it [iris.unive.it]

Health and safety considerations for handling 2,6-Dicyclohexylphenol

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 2,6-Dicyclohexylphenol

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of the chemicals they handle is paramount. This guide provides a comprehensive overview of the available data and recommended best practices for the safe handling of this compound.

Hazard Identification and Classification

This compound is a substituted phenol compound. While specific GHS classification for this compound is not consistently reported across all sources, it is crucial to handle it with care due to its chemical class. Phenolic compounds, in general, are known for their potential toxicity and corrosive properties.[1][2] One supplier, Tokyo Chemical Industry, classifies 2-Cyclohexylphenol (a closely related compound) as not a hazardous substance or mixture.[3] However, PubChem lists this compound as a potential endocrine-disrupting compound.[4] Given this potential for hazard and the general properties of phenols, a cautious approach is warranted.

For comparison, the GHS classification for the general phenol category often includes:

-

Acute toxicity (Oral, Dermal, Inhalation)[5]

-

Skin corrosion/irritation[5]

-

Serious eye damage/eye irritation[5]

-

Germ cell mutagenicity[5]

-

Specific target organ toxicity (repeated exposure)[5]

-

Hazardous to the aquatic environment[5]

GHS Pictograms for Phenolic Compounds:

-

Skull and Crossbones: Indicates acute toxicity.[6]

-

Corrosion: Indicates the potential to cause severe skin burns and eye damage.[6]

-

Health Hazard: May indicate mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[6]

-

Environment: Indicates hazards to the aquatic environment.[6]

Toxicological Data

Table 1: Summary of Toxicological Data for Phenol

| Toxicological Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 317 mg/kg | [2] |

| LD50 | Rat | Dermal | 669 mg/kg | [2] |

| LC50 | Rat | Inhalation | 316 mg/m³ | [2] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the safety of phenolic compounds.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Animal Model: Typically rats, one animal at a time.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is dosed.

-

If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

-

This sequential dosing continues until specific stopping criteria are met.

-

Observations of the animals are made for at least 14 days.[7][8]

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

-

Objective: To identify substances that are irritating to the skin.[9][10]

-

Test System: A three-dimensional human skin model with a functional stratum corneum.[11]

-

Procedure:

-

The test substance is applied topically to the skin tissue surface.

-

The substance is left in contact for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is measured using a cell viability assay, such as the MTT assay.[11]

-

-

Data Analysis: A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%) compared to the negative control.[9]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Objective: To screen for the mutagenic potential of a substance.[12]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure:

-

The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal agar medium lacking the essential amino acid.

-

The plates are incubated for 48-72 hours.[13]

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[13][14]

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Table 2: Exposure Controls and Personal Protective Equipment

| Control Measure | Specification | Rationale |

| Engineering Controls | ||

| Ventilation | Work in a chemical fume hood.[1][15] | To minimize inhalation of vapors or dust. |

| Eyewash Station | Immediately available and accessible.[1][16] | For rapid decontamination in case of eye contact. |

| Safety Shower | Immediately available and accessible.[1][16] | For rapid decontamination in case of large skin contact. |

| Personal Protective Equipment | ||

| Eye Protection | Chemical splash goggles and/or a face shield.[1][2] | To protect eyes from splashes. |

| Hand Protection | Double-layered nitrile gloves or neoprene gloves.[1][15] | To prevent skin contact. Gloves should be changed frequently. |

| Skin and Body Protection | Fully buttoned lab coat, long pants, and closed-toe shoes.[1] | To protect skin from accidental contact. |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. | To prevent inhalation of high concentrations of vapors or aerosols. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

Spills:

-

Fire:

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[19]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][19]

-

Visualization of Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment of a chemical compound like this compound.

Caption: Workflow for chemical safety assessment.

Conclusion

While specific toxicological data for this compound is limited, its classification as a phenolic compound and a potential endocrine disruptor necessitates stringent safety precautions. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to minimize risks. The provided experimental protocols offer a framework for further safety assessment should it be required. A conservative approach, treating this compound with the same level of caution as other hazardous phenolic compounds, is strongly recommended.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. lsuhsc.edu [lsuhsc.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C18H26O | CID 78540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. iivs.org [iivs.org]

- 11. ijdvl.com [ijdvl.com]

- 12. currentseparations.com [currentseparations.com]

- 13. gavsispanel.gelisim.edu.tr [gavsispanel.gelisim.edu.tr]

- 14. Bacterial mutagenicity testing of urine from rats dosed with 2-ethylhexanol derived plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. ehs.berkeley.edu [ehs.berkeley.edu]

- 17. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

Crystal Structure Analysis of 2,6-Dicyclohexylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2,6-dicyclohexylphenol. A thorough search of publicly available scientific literature and crystallographic databases did not yield a definitive, experimentally determined crystal structure for this compound. Therefore, this document outlines the generalized, state-of-the-art procedures for such an analysis and presents an illustrative data set.

Introduction to this compound and the Significance of Crystal Structure Analysis

This compound is a sterically hindered phenol derivative with potential applications in various fields, including polymer chemistry as an antioxidant and in medicinal chemistry as a scaffold for novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation of the molecule in the solid state, which is crucial for computational modeling and understanding its interaction with biological targets.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can exhibit distinct physicochemical properties, such as solubility, melting point, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Rational Drug Design: For drug development professionals, the crystal structure of a lead compound is the foundational blueprint for designing more potent and selective analogs.

-

Material Science: The packing of molecules in a crystal determines its macroscopic properties. Knowledge of the crystal structure is essential for designing materials with desired characteristics.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.

Reaction: Phenol + 2 Cyclohexene → this compound

Procedure:

-

To a stirred solution of phenol in a suitable solvent (e.g., hexane or dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride or a solid acid catalyst) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclohexene is then added dropwise to the reaction mixture at a controlled temperature (typically between 0 °C and room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). The purity of the final compound should be assessed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-